molecular formula C14H17ClN6O2S B12162648 1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B12162648
M. Wt: 368.8 g/mol
InChI Key: NQVIURJDVQWENI-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, incorporating a chloropyridazine ring, a thiadiazole moiety, and a piperidine carboxamide group. Its unique chemical configuration makes it a subject of interest for researchers exploring new chemical reactions, biological activities, and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Chloropyridazine Ring: The chloropyridazine ring can be synthesized through the chlorination of pyridazine derivatives using reagents like phosphorus oxychloride (POCl₃) under reflux conditions.

    Synthesis of the Thiadiazole Moiety: The thiadiazole ring is often prepared by cyclization of thiosemicarbazide with appropriate aldehydes or ketones in the presence of oxidizing agents such as hydrogen peroxide (H₂O₂).

    Coupling Reactions: The chloropyridazine and thiadiazole intermediates are then coupled with piperidine-4-carboxamide through nucleophilic substitution reactions, often facilitated by bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The nitro groups in the compound can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The chloropyridazine ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in DMF.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide: Lacks the thiadiazole moiety, making it less versatile in certain reactions.

    N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide: Lacks the chloropyridazine ring, which may reduce its biological activity.

Uniqueness

1-(6-chloropyridazin-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is unique due to its combination of a chloropyridazine ring and a thiadiazole moiety. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit a broader spectrum of biological activities compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H17ClN6O2S

Molecular Weight

368.8 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C14H17ClN6O2S/c1-23-8-12-19-20-14(24-12)16-13(22)9-4-6-21(7-5-9)11-3-2-10(15)17-18-11/h2-3,9H,4-8H2,1H3,(H,16,20,22)

InChI Key

NQVIURJDVQWENI-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl

Origin of Product

United States

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